molecular formula C11H16ClNO2 B13498761 3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride

3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride

Katalognummer: B13498761
Molekulargewicht: 229.70 g/mol
InChI-Schlüssel: WRCVJBYWUMMAQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride is a chemical compound with a unique structure that includes a pyridine ring and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride typically involves the reaction of 3,3-dimethylbutanoic acid with pyridine derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents such as acetonitrile or methanol and may require the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Dimethyl-2-(pyridin-4-yl)butanoic acid hydrochloride is unique due to the presence of both the pyridine ring and the butanoic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H16ClNO2

Molekulargewicht

229.70 g/mol

IUPAC-Name

3,3-dimethyl-2-pyridin-4-ylbutanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,3)9(10(13)14)8-4-6-12-7-5-8;/h4-7,9H,1-3H3,(H,13,14);1H

InChI-Schlüssel

WRCVJBYWUMMAQD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C1=CC=NC=C1)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.